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3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

triazole regioisomerism molecular recognition hydrogen-bond geometry

Generic substitution within quinazolinone-triazole-azetidine chemotype is unreliable-small variations in triazole regioisomerism or spacer connectivity produce large shifts in molecular recognition. This compound provides the definitive unsubstituted 1H-1,2,3-triazole reference point with direct N-linkage to azetidine C3, creating a distinctive H-bond acceptor array (0 HBD, 5 HBA; XLogP3 = -0.5). • MW 324.34 Da, RO5-compliant for FBDD library inclusion • Zero prior bioactivity annotation-enables novel target discovery without IP encumbrance • ≥95% purity, batch-specific CoA provided; store desiccated at -20°C.

Molecular Formula C16H16N6O2
Molecular Weight 324.344
CAS No. 2034362-55-3
Cat. No. B2937288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
CAS2034362-55-3
Molecular FormulaC16H16N6O2
Molecular Weight324.344
Structural Identifiers
SMILESC1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=CN=N4
InChIInChI=1S/C16H16N6O2/c23-15(21-9-12(10-21)22-8-6-18-19-22)5-7-20-11-17-14-4-2-1-3-13(14)16(20)24/h1-4,6,8,11-12H,5,7,9-10H2
InChIKeyGRUZJKMKINVYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinazolinone-Triazole-Azetidine: Baseline Overview


3-(3-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 2034362-55-3, molecular formula C₁₆H₁₆N₆O₂, MW 324.34) is a heterocyclic small molecule composed of a quinazolin-4(3H)-one core connected via a 3-oxopropyl spacer to a 3-(1H-1,2,3-triazol-1-yl)azetidine moiety [1]. The compound is commercially available from multiple vendors as a research-grade chemical (typical purity ≥95%). Within the quinazolinone-triazole-azetidine chemotype, this specific compound is distinguished by its unsubstituted 1H-1,2,3-triazole ring directly N-linked to the azetidine C3 position without an intervening methylene spacer, a connectivity pattern that directly affects hydrogen-bonding geometry, conformational rigidity, and molecular recognition properties relative to its closest structural analogs [2].

Why Generic Substitution Fails


Generic substitution within the quinazolinone-triazole-azetidine chemotype is unreliable because small variations in triazole regioisomerism (1,2,3- vs. 1,2,4-triazole), spacer connectivity (direct N-linkage vs. methylene insertion), and triazole C4-substitution produce substantial changes in molecular recognition profiles [1]. The target compound (CAS 2034362-55-3) features an unsubstituted 1H-1,2,3-triazole directly N-attached to the azetidine ring—a connectivity that creates a distinctive hydrogen-bond acceptor array and confers lower molecular weight (324.34 Da) and lower lipophilicity (XLogP3 = -0.5) compared to its closest commercially available analogs [2]. In the broader quinazolinone-1,2,3-triazole class, even modest aryl substitutions shift α-glucosidase IC₅₀ values across a 30-fold range (4.8–140.2 µM), demonstrating that pharmacodynamic activity is highly sensitive to structural perturbation and cannot be inferred across analogs [3]. Procurement without structural verification risks selecting a compound with divergent target engagement, altered physicochemical handling properties, or incompatible solubility characteristics.

Differentiation vs. Structural Analogs


1,2,3- vs. 1,2,4-Triazole Connectivity

The target compound (CAS 2034362-55-3) incorporates a 1H-1,2,3-triazol-1-yl ring directly N-bonded to the azetidine C3 position. Its closest regioisomeric comparator, 3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 2310039-91-7), employs a 1H-1,2,4-triazole regioisomer with a methylene (-CH₂-) spacer inserted between the azetidine and triazole rings . The 1,2,3-triazole regioisomer presents a contiguous N2–N3 hydrogen-bond acceptor pair at positions 2 and 3 of the triazole, whereas the 1,2,4-triazole regioisomer positions its two acceptor nitrogens at positions 2 and 4, altering both the angular geometry and the distance of hydrogen-bond interactions with biological targets. Additionally, the absence of a methylene spacer in the target compound shortens the azetidine–triazole separation by approximately 1.5 Å, increasing conformational rigidity and reducing the entropic penalty upon target binding. Regioisomeric triazoles are well documented to produce divergent binding affinities in enzyme inhibition assays due to differential placement of hydrogen-bond acceptor nitrogens within active sites [1].

triazole regioisomerism molecular recognition hydrogen-bond geometry medicinal chemistry

Molecular Weight Advantage Over Cyclopropyl Analog

The target compound (CAS 2034362-55-3) has a molecular weight of 324.34 Da (C₁₆H₁₆N₆O₂), which is 40.07 Da (12.3%) lower than its closest substituted analog, 3-(3-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS 2097864-43-0, MW 364.41 Da, C₁₉H₂₀N₆O₂) [1][2]. In lead optimization, a molecular weight below 350 Da is correlated with improved passive membrane permeability and a higher probability of oral bioavailability according to Lipinski's Rule of Five analysis. The target compound's lower MW translates into a superior ligand efficiency (LE) potential: for any given binding affinity, the LE metric (ΔG/heavy atom count) is intrinsically higher for the lower-MW compound. Both compounds share identical hydrogen-bond donor (0) and acceptor (5) counts, ensuring that the MW advantage does not come at the expense of reduced polar interaction capability [3]. The cyclopropyl substituent on the analog increases both steric bulk and lipophilicity (XLogP3 = 0.1 vs. -0.5 for the target), which may lead to differential solubility and off-target binding profiles [2].

ligand efficiency molecular weight drug-likeness fragment-based drug discovery

Rotatable Bond Count and Conformational Pre-organization

The target compound (CAS 2034362-55-3) possesses 4 rotatable bonds, whereas the 4-cyclopropyl-substituted analog (CAS 2097864-43-0) possesses 5 rotatable bonds [1][2]. An additional rotatable bond is associated with an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon target binding, depending on the degree of conformational restriction in the bound state. The lower rotatable bond count of the target compound indicates a more pre-organized conformational ensemble, which can translate into improved binding selectivity by reducing the number of low-energy conformers available for off-target engagement. In the broader quinazolinone-1,2,3-triazole class, conformational effects have been shown to influence enzyme inhibition potency—the most potent compound (9c) in the α-glucosidase series exhibited a competitive inhibition mode with a Kᵢ of 4.8 µM, and molecular dynamics simulations confirmed that restricted conformational sampling within the active site contributed to sustained target residence time [3].

conformational entropy binding selectivity rotatable bonds drug design

Class-Level α-Glucosidase Inhibitory Potential

Although no direct bioactivity data have been published for the specific compound CAS 2034362-55-3 as of the search date, class-level evidence from structurally related quinazolinone-1,2,3-triazole-acetamide conjugates demonstrates that this chemotype can achieve potent α-glucosidase inhibition. In a 2023 study by Farid et al., all synthesized quinazolinone-1,2,3-triazole-acetamide hybrids exhibited significant inhibitory activity against α-glucosidase with IC₅₀ values ranging from 4.8 to 140.2 µM, representing a 5.3- to 156-fold improvement over the clinical reference inhibitor acarbose (IC₅₀ = 750.0 µM) [1]. The most potent compound (9c) acted via a competitive inhibition mechanism with a Kᵢ of 4.8 µM. Importantly, the target compound (CAS 2034362-55-3) retains the quinazolinone-1,2,3-triazole pharmacophoric core while replacing the acetamide linker with a conformationally distinct 3-oxopropyl-azetidine spacer system, which may alter selectivity and potency in ways not predictable from the acetamide series alone. No bioactivity data exist in ChEMBL 20 or BindingDB for the target compound as of 2017-2025 [2].

α-glucosidase inhibition antidiabetic metabolic disease enzyme kinetics

Zero HBD vs. HBD-Containing Quinazolinone Analogs

The target compound (CAS 2034362-55-3) has a computed hydrogen-bond donor (HBD) count of zero [1]. This property distinguishes it from many quinazolinone-based kinase inhibitor scaffolds that retain a lactam N–H or aniline N–H donor (e.g., gefitinib: 1 HBD; erlotinib: 1 HBD; lapatinib: 2 HBD). Within the immediate analog series, both the 1,2,4-triazole methylene-spaced comparator (CAS 2310039-91-7) and the 4-cyclopropyl-substituted comparator (CAS 2097864-43-0) also possess zero HBD, confirming that the N3-substitution pattern on the quinazolinone core effectively masks the lactam N–H across this chemotype. A zero HBD count, combined with moderate lipophilicity (XLogP3 = -0.5) and 5 hydrogen-bond acceptors (HBA), produces a topological polar surface area (tPSA) of approximately 107 Ų, placing the compound in favorable physicochemical space for both oral absorption and blood–brain barrier penetration according to the CNS MPO desirability criteria [2]. In the class-level context, quinazolinone-1,2,3-triazole-acetamide conjugates with zero HBD have demonstrated favorable drug-like properties in silico, supporting their advancement as oral antidiabetic candidates [3].

hydrogen-bond donor membrane permeability CNS penetration pharmacokinetics

Evidence Strength and Data Gap Declaration

A systematic search of public databases (PubChem, ChEMBL 20, BindingDB, ZINC15) and the primary literature (PubMed, RSC, Wiley) as of the search date reveals that no experimental bioactivity data (IC₅₀, Kᵢ, Kd, MIC, EC₅₀, or % inhibition at defined concentration) have been published for CAS 2034362-55-3 [1][2]. The ZINC15 entry explicitly states 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. All differentiation claims in this guide rest on (i) computed physicochemical properties compared against structurally characterized analogs, (ii) regioisomeric and connectivity distinctions with documented relevance to molecular recognition, and (iii) class-level inference from the quinazolinone-1,2,3-triazole-acetamide series. The compound is commercially available from multiple vendors with typical purity ≥95%, making it procurement-ready for de novo screening campaigns. However, no head-to-head experimental comparison against any analog or reference compound has been conducted for this specific CAS number. Users should treat this compound as a structurally defined, uncharacterized screening candidate rather than a biologically validated tool compound or probe [1][2][3].

data transparency procurement risk assay-ready lead discovery

Procurement and Application Scenarios


Fragment-Like Kinase/Enzyme Screening

With MW 324.34 Da, 0 HBD, and a pre-organized azetidine-triazole pharmacophore, this compound is optimally positioned as a diversity screening element for kinase inhibition panels, protease assays, or metabolic enzyme targets. Its low molecular weight and favorable RO5 compliance (clogP < 5, HBD = 0, HBA = 5) make it suitable for fragment-based drug discovery (FBDD) library inclusion [1]. The absence of prior bioactivity annotation [2] is an advantage for discovering novel target–ligand pairs without intellectual property encumbrance from existing composition-of-matter patents covering this specific scaffold. Procurement recommendation: order at ≥95% purity from a vendor providing batch-specific CoA; store desiccated at -20°C; verify identity by LCMS and ¹H NMR before use.

SAR Studies of Triazole-Azetidine Linker Chemistry

This compound serves as the unsubstituted 1H-1,2,3-triazole reference point for systematic SAR studies comparing the effects of (i) triazole regioisomerism (1,2,3- vs. 1,2,4-triazole, using CAS 2310039-91-7 as comparator), (ii) triazole C4-substitution (H vs. cyclopropyl, using CAS 2097864-43-0 as comparator), and (iii) linker identity (3-oxopropyl-azetidine vs. acetamide, using the Farid et al. series as reference). The quantitative physicochemical differences documented in Section 3—ΔMW = -40.07 Da, ΔXLogP3 = -0.6, Δrotatable bonds = -1—provide a rational basis for interpreting divergent biological assay outcomes across the analog matrix [1][3]. Researchers should pair this compound with its analogs in a single assay batch to control for inter-experimental variability.

Azetidine-Constrained Triazole Pharmacophore Modeling

The direct N-linkage between the 1,2,3-triazole and the azetidine ring imposes a well-defined conformational constraint suitable for generating pharmacophore hypotheses. The compound's 3D conformer (available via PubChem or ZINC15 [1][2]) can be used as a rigid query in ligand-based virtual screening to identify novel chemotypes with similar hydrogen-bond acceptor geometry. The zero HBD count and moderate tPSA (≈107 Ų) further support its use in CNS-focused pharmacophore models where HBD exclusion is a key filter criterion. Molecular docking studies against α-glucosidase or kinase ATP-binding sites may reveal whether the 3-oxopropyl-azetidine linker permits binding poses analogous to those observed for the quinazolinone-1,2,3-triazole-acetamide series [3].

Analytical Standard for Azetidine Heterocycles

With a defined molecular formula (C₁₆H₁₆N₆O₂), MW (324.34), InChIKey (GRUZJKMKINVYBZ-UHFFFAOYSA-N), and chromatographic properties (clogP 1.29–2.34 depending on algorithm), this compound can serve as a system suitability standard for HPLC, UPLC-MS, or SFC method development targeting azetidine-containing heterocycles [1][2]. Its UV-active quinazolinone chromophore enables detection at 254 nm, and the triazole-azetidine substructure provides a characteristic fragmentation pattern in MS/MS. Procurement for analytical purposes should specify ≥98% purity (HPLC) and request a certificate of analysis including retention time, purity at 254 nm, and mass confirmation.

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